4-(Furan-3-ylmethyl)thiomorpholine
Overview
Description
4-(Furan-3-ylmethyl)thiomorpholine is a heterocyclic organic compound that features a thiomorpholine ring substituted with a furan ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a furan derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a furan-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan ring or the thiomorpholine ring.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated furan derivatives and bases like sodium hydride or potassium carbonate are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced furan derivatives and modified thiomorpholine rings.
Substitution: Various substituted furan and thiomorpholine derivatives.
Scientific Research Applications
4-(Furan-3-ylmethyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Furan-3-ylmethyl)thiomorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog without the furan ring.
Morpholine: Similar structure but with an oxygen atom instead of sulfur.
Piperidine: Lacks the sulfur atom and the furan ring.
Uniqueness
4-(Furan-3-ylmethyl)thiomorpholine is unique due to the presence of both the furan and thiomorpholine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(furan-3-ylmethyl)thiomorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-4-11-8-9(1)7-10-2-5-12-6-3-10/h1,4,8H,2-3,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDUCJMICJQMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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